2-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine 2-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 1955547-97-3
VCID: VC2746514
InChI: InChI=1S/C11H11N5S/c12-5-3-11-14-13-10-2-1-9(15-16(10)11)8-4-6-17-7-8/h1-2,4,6-7H,3,5,12H2
SMILES: C1=CC2=NN=C(N2N=C1C3=CSC=C3)CCN
Molecular Formula: C11H11N5S
Molecular Weight: 245.31 g/mol

2-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine

CAS No.: 1955547-97-3

Cat. No.: VC2746514

Molecular Formula: C11H11N5S

Molecular Weight: 245.31 g/mol

* For research use only. Not for human or veterinary use.

2-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine - 1955547-97-3

Specification

CAS No. 1955547-97-3
Molecular Formula C11H11N5S
Molecular Weight 245.31 g/mol
IUPAC Name 2-(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine
Standard InChI InChI=1S/C11H11N5S/c12-5-3-11-14-13-10-2-1-9(15-16(10)11)8-4-6-17-7-8/h1-2,4,6-7H,3,5,12H2
Standard InChI Key XRLXXQYQAVYJLO-UHFFFAOYSA-N
SMILES C1=CC2=NN=C(N2N=C1C3=CSC=C3)CCN
Canonical SMILES C1=CC2=NN=C(N2N=C1C3=CSC=C3)CCN

Introduction

Physical and Chemical Properties

Basic Properties and Structural Information

The compound 2-(6-(Thiophen-3-yl)- triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine possesses specific physicochemical properties that define its behavior in biological systems and chemical reactions. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Basic Properties of 2-(6-(Thiophen-3-yl)-[1,2,] triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine

PropertyValueReference
CAS Number1955547-97-3
Alternative CAS Number1955547-17-7
Molecular FormulaC₁₁H₁₁N₅S
Molecular Weight245.31 g/mol
IUPAC Name2-(6-thiophen-3-yl- triazolo[4,3-b]pyridazin-3-yl)ethanamine

The structure of 2-(6-(Thiophen-3-yl)- triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine contains several key functional elements that contribute to its chemical reactivity and potential biological activities. The triazolopyridazine core provides a rigid, planar structure with multiple nitrogen atoms that can serve as hydrogen bond acceptors. The thiophene ring introduces sulfur-containing heterocyclic chemistry, while the ethylamine group offers a flexible chain with a terminal primary amine that can participate in various chemical transformations and biological interactions.

Structural Identifiers

For computational studies, database searches, and chemical inventory management, various structural identifiers are used to uniquely represent 2-(6-(Thiophen-3-yl)-[1,2,] triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine. These identifiers are presented in Table 2.

Table 2: Structural Identifiers for 2-(6-(Thiophen-3-yl)- triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine

IdentifierValueReference
InChIInChI=1S/C11H11N5S/c12-5-3-11-14-13-10-2-1-9(15-16(10)11)8-4-6-17-7-8/h1-2,4,6-7H,3,5,12H2
InChIKeyXRLXXQYQAVYJLO-UHFFFAOYSA-N
SMILESC1=CC2=NN=C(N2N=C1C3=CSC=C3)CCN
PubChem CID91811796

These identifiers provide standardized representations of the compound's structure, enabling precise identification across different chemical databases and research platforms. The InChI and SMILES notations specifically encode the connectivity and spatial arrangement of atoms within the molecule, facilitating computational analyses and structural comparisons.

Synthesis Methods

Synthetic Strategies for Related Compounds

Several synthetic approaches for structurally related compounds can provide insights into potential methods for synthesizing 2-(6-(Thiophen-3-yl)- triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine:

  • Triazolopyridines can be synthesized through a microwave-mediated, catalyst-free approach using enaminonitriles and benzohydrazides. This environmentally friendly method involves a tandem reaction with transamidation followed by nucleophilic addition with nitrile and subsequent condensation . The reaction pathway typically proceeds through intermediate formation, with the final heterocyclic product formed through elimination of water.

  • For the thiophene component, synthetic routes for thiophene-2-ethylamine (a related thiophene derivative with an ethylamine group) involve Grignard reactions using 2-bromothiophene and magnesium in anhydrous tetrahydrofuran, followed by reaction with nitroethylene under reflux conditions . Alternative approaches include the preparation of 2-thiophene ethanol through a Grignard reaction with ethylene oxide, followed by conversion to the amine through appropriate functional group transformations .

  • For triazolo[4,3-a]pyrazine derivatives, synthesis often involves intermediates formed by reaction with oxalyl chloride, followed by reaction with appropriate amines in the presence of bases such as DIPEA in dichloromethane at room temperature . These approaches could potentially be adapted for the triazolopyridazine scaffold present in the target compound.

The synthesis of the target compound would likely involve multiple steps, potentially including:

  • Formation of the thiophene component with appropriate functional groups for coupling

  • Construction of the triazolopyridazine core structure

  • Introduction of the ethylamine group at the appropriate position

  • Final purification and characterization of the product

Biological and Pharmacological Activities

Structure-Activity Relationships

The biological activity of heterocyclic compounds is often highly dependent on specific structural features. In the case of 2-(6-(Thiophen-3-yl)- triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine, several structural elements may contribute to its potential biological activities:

  • The triazolopyridazine core provides a rigid scaffold with multiple nitrogen atoms that can interact with biological targets through hydrogen bonding and other non-covalent interactions.

  • The thiophene ring introduces sulfur-containing heterocyclic chemistry, which is often associated with enhanced bioactivity in pharmaceutical compounds. Thiophene-containing compounds have demonstrated various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

  • The ethylamine group offers a flexible chain with a terminal primary amine that can participate in hydrogen bonding, salt formation, and other interactions with biological targets.

ClassificationCategoryReference
Skin irritationCategory 2
Eye irritationCategory 2A
Specific target organ toxicity - single exposureCategory 3, Respiratory system
Signal wordWarning

These hazard classifications indicate that the compound may cause skin and eye irritation and may irritate the respiratory system upon exposure. The signal word "Warning" suggests moderate hazard potential requiring appropriate safety measures during handling.

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